molecular formula C7H3BrClFO B1377220 2-Bromo-4-chloro-6-fluorobenzaldehyde CAS No. 1135531-73-5

2-Bromo-4-chloro-6-fluorobenzaldehyde

Cat. No.: B1377220
CAS No.: 1135531-73-5
M. Wt: 237.45 g/mol
InChI Key: MHISGFZIXPJJRW-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms at the 2, 4, and 6 positions, respectively. This compound is known for its use as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-chloro-6-fluorobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of halogenated heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is essential for the detoxification of aldehydes in biological systems. Additionally, this compound can form Schiff bases with amines, which are important intermediates in the synthesis of various bioactive compounds .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, it may inhibit the activity of certain kinases, resulting in changes in phosphorylation states of proteins involved in cell signaling. This can lead to downstream effects on cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of aldehyde dehydrogenase by binding to its active site, preventing the oxidation of aldehydes. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxicity studies have shown that high doses of this compound can cause adverse effects, such as liver and kidney damage, due to its interaction with key metabolic enzymes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form carboxylic acids, which are further processed in the citric acid cycle. The compound can also undergo phase II metabolism, where it is conjugated with glutathione or other cofactors, facilitating its excretion from the body. These metabolic pathways are crucial for the detoxification and elimination of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins. The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to the endoplasmic reticulum, where it may interact with enzymes involved in lipid metabolism. Additionally, the compound can be found in the cytoplasm and nucleus, where it can affect gene expression and other cellular processes. Post-translational modifications, such as phosphorylation, can also influence the localization and activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the bromination of 4-chloro-6-fluorobenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the 2-position .

Industrial Production Methods

Industrial production of this compound often involves multi-step processes starting from readily available raw materials. The process includes halogenation reactions followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Scientific Research Applications

2-Bromo-4-chloro-6-fluorobenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorobenzaldehyde
  • 2-Bromo-4-fluorobenzaldehyde
  • 2-Chloro-6-fluorobenzaldehyde
  • 2-Bromo-6-fluorobenzaldehyde

Uniqueness

2-Bromo-4-chloro-6-fluorobenzaldehyde is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern can result in distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-4-chloro-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHISGFZIXPJJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743948
Record name 2-Bromo-4-chloro-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135531-73-5
Record name 2-Bromo-4-chloro-6-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135531-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,2-dibromo-5-chloro-3-fluoro-benzene (10 g, 34.68 mmol) in heptane (27 ml) was added THF (44 ml) and the mixture was cooled to −45° C. Then iPrMgCl (38.14 ml, 38.14 mmol, 1M solution in THF) was added dropwise to the reaction mixture maintaining the temperature between −40° C. to −45° C. The mixture was stirred for 30 minutes at −40° C. before DMF (13.4 ml, 173.4 mmol) was added dropwise to the reaction mixture maintaining the temperature between −45° C. to −20° C. After stirring for another 15 minutes at −20° C., the reaction mixture was poured into a mixture of 2N HCl (20 ml) and ether (50 ml) at 0° C. The organic layer was separated and the aqueous layer was extracted two times with ether. The combined organic layers were dried with Na2SO4 and evaporated in vacuo to obtain the title compound as yellow solid (7.8 g, 95%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
38.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-bromo-4-chloro-6-fluorobenzaldehyde in the synthesis of 4-bromo-6-chloro-1H-indazole?

A1: this compound serves as a crucial precursor in the synthesis of 4-bromo-6-chloro-1H-indazole []. The reaction involves a condensation with hydrazine hydrate, ultimately leading to the formation of the final indazole ring system. The aldehyde functionality in this compound reacts with the hydrazine to form a hydrazone intermediate, which then undergoes cyclization and aromatization to yield the desired 4-bromo-6-chloro-1H-indazole.

Q2: What is the reported yield of this compound in the synthesis described in the paper?

A2: The synthesis of this compound from its precursor, 2-bromo-4-chloro-6-fluoroaniline, is reported to proceed with a yield of 45% []. This highlights that while the compound is successfully synthesized, there is room for optimization in terms of reaction conditions to potentially enhance the yield further.

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